2-Iodo-5-isopropylphenol

Description

Significance of Aryl Halides in Organic Synthesis

Aryl halides, or haloarenes, are aromatic compounds where a halogen atom is directly bonded to an aromatic ring. rsc.org They are fundamental building blocks in organic synthesis, primarily because the carbon-halogen bond, particularly with bromine and iodine, provides a reactive site on an otherwise stable aromatic ring. rsc.orgacs.org Their significance stems largely from their role as key substrates in a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Stille, and Sonogashira reactions. rsc.orgresearchgate.net These reactions are cornerstones of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. acs.orgrsc.org

Beyond cross-coupling, aryl halides are precursors to organometallic reagents, such as Grignard reagents and organolithium compounds, which function as sources of aryl anions for creating new bonds. rsc.org While generally less reactive towards traditional nucleophilic substitution compared to alkyl halides, aryl halides bearing electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr) reactions. The reactivity of aryl halides in these synthetic applications is influenced by the identity of the halogen, with iodides generally being the most reactive, followed by bromides and then chlorides. acs.org

Role of Phenolic Compounds as Synthetic Intermediates

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are of immense importance in both industrial and academic chemistry. oup.comoup.com They are widely used as starting materials for a vast range of products, including polymers (e.g., phenolic resins from phenol (B47542) itself), pharmaceuticals like aspirin, and agrochemicals. oup.comoup.com The hydroxyl group makes the aromatic ring highly reactive towards electrophilic substitution, allowing for the introduction of other functional groups. oup.com

Phenols and their corresponding anions, phenolates, are also utilized as nucleophiles in substitution and coupling reactions. nih.gov In recent years, the unique photochemical properties of phenols have been harnessed, where upon light excitation, they can act as potent reducing agents to trigger important bond-forming reactions. researchgate.net They can be synthesized through various methods, including the industrial cumene (B47948) process for phenol production and laboratory-scale methods like the diazotization of anilines. oup.com Their versatility ensures that phenolic compounds remain a central class of intermediates for synthesizing more complex molecules. nih.govresearchgate.net

Structural Context of 2-Iodo-5-isopropylphenol within Phenol Derivatives

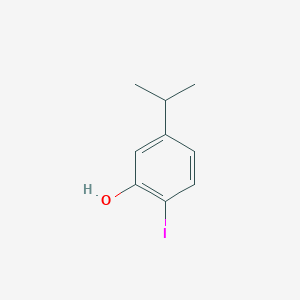

This compound is a specific derivative of phenol that incorporates the key features of both an aryl halide and a substituted phenol. Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH) at position 1, an iodine atom at position 2, and an isopropyl group [-CH(CH3)2] at position 5. The iodine atom is ortho to the hydroxyl group, while the bulky isopropyl group is meta to it. This arrangement influences the molecule's steric and electronic properties, affecting its reactivity and potential interactions with biological systems.

The presence of the iodine atom makes it a prime candidate for transition metal-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be used for etherification or esterification, or it can direct further electrophilic substitution onto the ring. It is one of several possible iodinated isopropylphenol isomers, each with distinct properties based on the relative positions of the functional groups.

Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.

| Property | Value |

|---|---|

| CAS Number | 1017608-23-9 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₁IO bldpharm.com |

| Molecular Weight | 262.09 g/mol bldpharm.com |

| IUPAC Name | 2-iodo-5-(propan-2-yl)phenol |

| SMILES Code | CC(C)C1=CC(I)=C(O)C=C1 bldpharm.com |

Current Research Landscape of Halogenated Isopropylphenols

The research landscape for halogenated isopropylphenols, including this compound, is shaped by interests in synthetic methodology, medicinal chemistry, and environmental toxicology.

Synthesis and Catalytic Applications: There is no single, dominant method for the synthesis of this compound, but its preparation would fall under general protocols for the regioselective iodination of phenols. Modern methods focus on greener and more efficient catalysis. For instance, laccase enzymes have been used to catalyze the iodination of various phenolic compounds using potassium iodide (KI) as the iodine source and oxygen as the oxidant. rsc.orgnih.gov Other catalytic systems, such as copper(II) nitrate (B79036) with molecular iodine, have been developed for the aerobic oxyiodination of phenols, often showing high selectivity for the para-position. researchgate.net An oxidative procedure using iodosylbenzene and ammonium (B1175870) iodide allows for controlled mono-iodination of phenols with a broad functional group tolerance. researchgate.net The synthesis of 2-iodo-4-isopropylphenol has been explicitly reported via this type of method, starting from 4-isopropylphenol, suggesting a similar route could be applied to 3-isopropylphenol (B134271) to yield the target compound. researchgate.net Once synthesized, these iodo-phenols serve as valuable substrates for creating more complex molecules via cross-coupling reactions. rsc.orgresearchgate.net

Biological and Toxicological Research: A significant area of current research involves the biological activity of halogenated phenols as potential endocrine-disrupting chemicals (EDCs). oup.com Studies have shown that various phenolic compounds can interfere with thyroid hormone systems. oup.comoup.com For example, in studies using Xenopus laevis (African clawed frog) tadpoles, both 2-isopropylphenol (B134262) (the parent compound) and 2,4,6-triiodophenol (B146134) were found to act as thyroid hormone antagonists. oup.comoup.com 2-isopropylphenol, specifically, inhibited T3-induced metamorphosis, suggesting it interferes with the thyroid signaling pathway. oup.com These findings strongly imply that this compound could exhibit similar biological activity and warrants investigation as a potential EDC. Furthermore, research into related compounds has explored their antiproliferative activity against cancer cell lines, such as esters derived from diisopropylphenol, indicating another potential avenue for pharmacological research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOJEWSMQWKEMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306674 | |

| Record name | 2-Iodo-5-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017608-23-9 | |

| Record name | 2-Iodo-5-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017608-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 5 Isopropylphenol and Its Precursors

Direct Electrophilic Iodination of Isopropylphenol Derivatives

Direct electrophilic iodination is a common method for introducing iodine onto a phenol (B47542) ring. The hydroxyl group is a strong activating group and an ortho-, para-director. Consequently, direct iodination of 3-isopropylphenol (B134271) can potentially yield a mixture of isomers, including 2-iodo-5-isopropylphenol, 4-iodo-3-isopropylphenol, and 6-iodo-3-isopropylphenol.

Various iodinating agents can be employed for this purpose. A combination of iodine and an oxidizing agent is often used to generate a more potent electrophilic iodine species in situ. For instance, a simple and selective method for preparing iodinated phenols involves the use of iodine and hydrogen peroxide in water. researchgate.net This approach offers a relatively mild and environmentally friendly route to iodophenols. researchgate.net Another effective reagent is N-iodosuccinimide (NIS), which can be used in conjunction with an acid catalyst like p-toluenesulfonic acid to achieve mild and highly regioselective monoiodination of phenols. researchgate.net The reaction with NIS often proceeds at room temperature with high to excellent yields. researchgate.net

The table below summarizes typical outcomes of direct iodination of 3-alkylphenols, which can be extrapolated to 3-isopropylphenol.

| Reagent System | Major Product(s) | Reference |

| I₂ / H₂O₂ in water | Mixture of mono-iodinated isomers | researchgate.net |

| NIS / p-TsOH | para-iodinated product | researchgate.net |

Oxidative Iodination Protocols Employing Iodine(III) Reagents (e.g., Iodosylbenzene/Ammonium (B1175870) Iodide)

Hypervalent iodine reagents, particularly iodine(III) compounds, are powerful oxidizing agents that can facilitate efficient iodination reactions. In the presence of an iodine source like ammonium iodide, iodosylbenzene can generate a highly electrophilic iodine species capable of iodinating aromatic rings. These reactions often exhibit different selectivity compared to direct iodination methods. Phenols, in the presence of iodine(III) reagents like iodobenzene diacetate (IBD), can undergo oxidation to form quinones or iodonium ylides. wikipedia.org The formation of these intermediates can influence the final product distribution in subsequent reactions. The direct oxidative coupling of phenols using catalytic amounts of hypervalent iodine reagents with an oxidant like Oxone has also been reported as an environmentally benign method. nih.gov

Application of Iodine Monochloride (ICl) in Directed Iodination

Iodine monochloride (ICl) is a potent electrophilic iodinating agent that can provide good regioselectivity in the iodination of activated aromatic compounds like phenols. The polarity of the I-Cl bond makes the iodine atom electrophilic. The regioselectivity of ICl addition to phenols is influenced by both steric and electronic factors. For 3-isopropylphenol, the bulky isopropyl group may sterically hinder iodination at the 2- and 4-positions to some extent, potentially favoring iodination at the 6-position. However, the directing effect of the hydroxyl group remains a dominant factor.

Alkylation Approaches for Isopropylphenol Intermediate Synthesis

The primary precursor for 2-iodo-5-isopropylphenol is 3-isopropylphenol (B134271). The synthesis of this intermediate is a crucial first step. A common industrial method for producing isopropylphenols is the Friedel-Crafts alkylation of phenol (B47542) with propylene or isopropanol. byjus.comresearchgate.net This reaction is typically catalyzed by an acid catalyst, such as a crystalline zeolite. google.com The choice of catalyst and reaction conditions can influence the ratio of ortho-, meta-, and para-isopropylphenol isomers. For example, using a ZSM-5 zeolite catalyst at temperatures between 200°C and 300°C can favor the formation of p-isopropylphenol. google.com To obtain 3-isopropylphenol (m-isopropylphenol), alternative multi-step synthetic routes are often necessary to achieve the desired regiochemistry. researchgate.net One such method involves the sulfonation of benzene (B151609), followed by Friedel-Crafts alkylation with isopropyl chloride to yield the meta-substituted product. This intermediate is then converted to 3-isopropylphenol through alkaline fusion. researchgate.net Another approach starts with the nitration of benzene, followed by alkylation to get m-isopropyl nitrobenzene, which is then reduced, diazotized, and hydrolyzed to yield 3-isopropylphenol. researchgate.net

Preparation of Phenol Substrates for Selective Halogenation

The preparation of phenol (B47542) itself is a well-established industrial process. The cumene (B47948) process is the most dominant method, involving the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, which is then cleaved in the presence of an acid to yield phenol and acetone. byjus.comunacademy.com Other methods for phenol production include the Dow process (hydrolysis of chlorobenzene), and processes starting from benzene (B151609) sulfonic acid or diazonium salts. byjus.comunacademy.com The purity of the phenol substrate is important for subsequent selective halogenation reactions, as impurities can lead to side reactions and lower yields of the desired iodinated product.

Sustainable and Mechanochemical Synthesis of Iodinated Phenols

Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Efficiency

Route 1: Direct Iodination with Iodine Monochloride (ICl)

A documented method for the synthesis of iodinated isopropylphenols involves the direct electrophilic substitution on 3-isopropylphenol (B134271) using iodine monochloride (ICl) as the iodinating agent. In this reaction, a solution of ICl in a polar protic solvent like methanol is added to the precursor, 3-isopropylphenol. The reaction proceeds at room temperature, typically over several hours.

The hydroxyl (-OH) and isopropyl groups are both ortho, para-directing activators. For 3-isopropylphenol, this leads to potential iodination at positions 2, 4, and 6.

Position 2: ortho to the hydroxyl group and meta to the isopropyl group.

Position 4: para to the hydroxyl group and ortho to the isopropyl group.

Position 6: ortho to both the hydroxyl and isopropyl groups.

Steric hindrance from the bulky isopropyl group significantly influences the regioselectivity. The position between the two substituents (position 2) is sterically less hindered than the position adjacent to the isopropyl group (position 4), while position 6 is the most sterically accessible. However, electronic effects also play a crucial role.

Route 2: Iodination with N-Iodosuccinimide (NIS)

An alternative and widely employed method for the iodination of activated aromatic rings like phenols is the use of N-iodosuccinimide (NIS). NIS is a solid, easy-to-handle reagent that serves as a source of an electrophilic iodine atom (I+). These reactions are often catalyzed by a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA) or silica gel, and are typically carried out in a chlorinated solvent like dichloromethane (DCM) at room temperature.

The primary advantages of the NIS route lie in its efficiency and safety.

Efficiency: NIS reactions are often clean, with the succinimide byproduct being easily removable during workup. The reagent is stable and reactions can proceed under mild conditions.

Safety and Handling: Compared to the corrosive and moisture-sensitive liquid ICl, NIS is a crystalline solid that is significantly safer and easier to handle and store, making it a more favorable choice from a process chemistry perspective.

Without experimental data, a direct yield comparison is not possible. However, the operational simplicity and improved safety profile make NIS a theoretically more efficient and practical choice for the synthesis, provided the selectivity is comparable to or better than the ICl method. The final yield and efficiency would still be heavily dependent on the ease of separation of the resulting isomers.

Comparative Summary

The synthesis of 2-iodo-5-isopropylphenol from 3-isopropylphenol is challenged by issues of regioselectivity. Both the established ICl method and the prospective NIS method are expected to yield isomeric mixtures requiring chromatographic separation.

| Feature | Route 1: Iodine Monochloride (ICl) | Route 2: N-Iodosuccinimide (NIS) |

| Reagents | 3-Isopropylphenol, Iodine Monochloride, Methanol | 3-Isopropylphenol, N-Iodosuccinimide, Acid Catalyst (optional) |

| Conditions | Room temperature, 16 hours | Room temperature, typically shorter reaction times |

| Selectivity | Produces a mixture of isomers (2-iodo and 4-iodo). Yield of 41% for 4-iodo isomer reported, implying moderate selectivity. | Expected to produce an isomeric mixture. Selectivity is substrate-dependent but generally influenced by sterics and electronics. |

| Yield | Yield for this compound not explicitly reported, but is part of a product mixture. | Not experimentally documented for this specific substrate. Dependent on isomer separation. |

| Efficiency | Lowered by the need for extensive chromatographic purification to isolate the desired isomer from a mixture. | Potentially higher operational efficiency due to easier reagent handling and simpler workup (removal of succinimide). |

| Safety & Handling | ICl is a corrosive, fuming liquid that is moisture-sensitive. | NIS is a stable, non-volatile, and easier-to-handle crystalline solid. |

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is the most reactive site for cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it an excellent substrate for oxidative addition to transition metal catalysts, which is often the rate-determining step in these catalytic cycles. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in this regard. nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the Suzuki-Miyaura coupling is a prominent example for forming carbon-carbon bonds. rsc.org This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general mechanism and high reactivity of aryl iodides provide a strong basis for its expected behavior. The catalytic cycle, shown below, initiates with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the organoboron species (activated by the base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

General Catalytic Cycle for Suzuki-Miyaura Coupling:

Oxidative Addition: Ar-I + Pd(0) → Ar-Pd(II)-I

Transmetalation: Ar-Pd(II)-I + Ar'-B(OH)₂ → Ar-Pd(II)-Ar' + I-B(OH)₂

Reductive Elimination: Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)

Given the established protocols for Suzuki-Miyaura reactions with substituted iodophenols, a hypothetical reaction of this compound with phenylboronic acid would be expected to proceed under standard conditions to form 2-hydroxy-4-isopropylbiphenyl. The reaction conditions would likely involve a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂, a base such as Na₂CO₃ or K₃PO₄, and a suitable solvent system, often a mixture of an organic solvent and water.

Below is an interactive data table illustrating typical conditions for Suzuki-Miyaura couplings of aryl iodides, which would be applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ (in catalyst) | Na₂CO₃ | Toluene/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 |

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura coupling, the aryl iodide moiety of this compound is amenable to a variety of other transition metal-catalyzed transformations. These reactions are invaluable for introducing diverse functional groups and constructing complex molecular architectures.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne, such as phenylacetylene, would yield a 2-(phenylethynyl)-5-isopropylphenol.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like styrene (B11656) would result in the formation of a stilbene (B7821643) derivative.

Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org The reaction of this compound with a primary or secondary amine would produce the corresponding N-aryl amine derivative.

The following table summarizes the expected products from these coupling reactions with this compound.

| Coupling Reaction | Coupling Partner | Expected Product |

| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-5-isopropylphenol |

| Heck | Styrene | 2-(2-phenylethenyl)-5-isopropylphenol |

| Buchwald-Hartwig | Morpholine | 4-(2-hydroxy-4-isopropylphenyl)morpholine |

Reactions Involving the Phenolic Hydroxyl Group (e.g., Esterification, Etherification)

The phenolic hydroxyl group in this compound is a key site for functionalization through reactions such as esterification and etherification.

Esterification: Phenols can be converted to esters through reaction with carboxylic acids or their derivatives. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically slow for phenols and requires a strong acid catalyst. A more common and efficient method is the reaction with a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a base like pyridine (B92270) or triethylamine. For example, reacting this compound with acetyl chloride would yield 2-iodo-5-isopropylphenyl acetate.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org The phenolic proton of this compound is acidic and can be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. This nucleophilic phenoxide can then react with an alkyl halide, like methyl iodide, in an Sₙ2 reaction to produce the corresponding ether, in this case, 1-iodo-2-methoxy-4-isopropylbenzene.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substituents on the aromatic ring of this compound direct the position of further substitution reactions. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are both ortho, para-directing and activating, while the iodo (-I) group is ortho, para-directing but deactivating.

In electrophilic aromatic substitution, the powerful activating and directing effect of the hydroxyl group typically dominates. msu.edu The hydroxyl group strongly activates the positions ortho and para to it. In this compound, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The C2 position is already occupied by the iodine atom. Therefore, incoming electrophiles are expected to preferentially substitute at the C4 and C6 positions. The bulky isopropyl group at C5 may sterically hinder attack at the C6 position to some extent, potentially favoring substitution at C4.

For instance, in a nitration reaction, the incoming nitro group would be directed to the positions activated by the hydroxyl group. The steric hindrance from the adjacent isopropyl group might influence the regioselectivity between the C4 and C6 positions.

Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings unless there is a strong electron-withdrawing group and a good leaving group present. Given the presence of the electron-donating hydroxyl and isopropyl groups, nucleophilic aromatic substitution on this compound is generally unfavorable under standard conditions.

Mechanistic Studies of Deiodination Pathways

Deiodination, the removal of the iodine atom, can be a competing side reaction in cross-coupling reactions or can be intentionally induced. While specific mechanistic studies on this compound are scarce, general mechanisms for the deiodination of aryl iodides are known.

Reductive deiodination can occur via radical pathways. acs.org For instance, in the presence of a radical initiator and a hydrogen atom donor, a radical chain reaction can lead to the replacement of the iodine atom with a hydrogen atom. The relatively weak C-I bond makes aryl iodides susceptible to homolytic cleavage, especially under thermal or photochemical conditions. reddit.com The photolysis of o-iodophenol, for example, has been shown to proceed through both non-chain and chain mechanisms involving radical anion intermediates. researchgate.net

In the context of palladium-catalyzed reactions, hydrodehalogenation is a known side reaction where the aryl halide is reduced to the corresponding arene. This can occur through various pathways, including the reaction of the Ar-Pd-X intermediate with a hydride source or through β-hydride elimination from an organopalladium intermediate if an appropriate alkyl group is present.

The deiodination of iodothyronines, which are structurally related iodophenols, is a crucial biological process catalyzed by deiodinase enzymes. nih.gov Mechanistic studies of these enzymes and their small-molecule mimics have provided insights into reductive deiodination processes, which can involve selenenyl iodide intermediates and halogen bonding. mdpi.comnih.gov

Influence of Isopropyl and Iodo Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is a composite of the electronic and steric effects of its substituents.

Isopropyl Group: The isopropyl group is an electron-donating group through induction and hyperconjugation. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. As an ortho, para-director, it activates these positions for electrophilic substitution. However, its steric bulk can hinder reactions at the adjacent ortho positions. stackexchange.com

The combined effect of the strongly activating hydroxyl group, the moderately activating isopropyl group, and the deactivating iodo group results in a complex reactivity pattern. The hydroxyl group's influence is generally dominant in directing electrophilic aromatic substitution. In cross-coupling reactions, the reactivity is primarily centered at the C-I bond, with the electronic nature of the other substituents influencing the rate of oxidative addition to the palladium catalyst.

Functionalization of the Phenolic Hydroxyl Group via Derivatization

The phenolic hydroxyl group in this compound is a prime site for derivatization, enabling the modulation of its physical and chemical properties. Common strategies to functionalize this group include silylation, acetylation, and methylation, which can also serve as protecting groups in multi-step syntheses.

Silylation: This process involves the introduction of a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, to the oxygen atom of the hydroxyl moiety. This reaction is typically carried out using a silyl halide (e.g., trimethylsilyl chloride) in the presence of a base (e.g., triethylamine or imidazole). The resulting silyl ether is generally more volatile and less polar than the parent phenol (B47542), which can be advantageous for purification and analysis.

Acetylation: The hydroxyl group can be readily converted to an acetate ester through reaction with acetylating agents like acetic anhydride or acetyl chloride. This reaction is often catalyzed by a base, such as pyridine or a tertiary amine. Acetylation is a common method for protecting the phenolic hydroxyl group during subsequent reactions.

Methylation: Methylation of the phenolic hydroxyl group to form a methyl ether is another important derivatization. A widely used method for this transformation is the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with a methylating agent like methyl iodide. The phenoxide is generated in situ by treating the phenol with a strong base, such as sodium hydride.

| Derivatization | Reagent Example | Product Functional Group |

| Silylation | Trimethylsilyl chloride (TMSCl) | Silyl ether (-OSi(CH₃)₃) |

| Acetylation | Acetic anhydride ((CH₃CO)₂O) | Acetate ester (-OCOCH₃) |

| Methylation | Methyl iodide (CH₃I) | Methyl ether (-OCH₃) |

Chemical Modifications of the Isopropyl Group

The isopropyl group of this compound, while generally less reactive than the hydroxyl and iodo functionalities, can undergo chemical modifications, primarily through oxidation or dehydrogenation reactions. These transformations can lead to the formation of new functional groups and the synthesis of novel analogues.

Oxidation of the isopropyl group can potentially lead to the formation of a tertiary alcohol or, with further oxidation, a ketone. The oxidation of isopropyl-substituted phenols can sometimes proceed through a quinone methide intermediate, which can then lead to the formation of dimeric structures. For instance, studies on the oxidation of 4-isopropylphenol have shown the formation of dimers.

Dehydrogenation of the isopropyl group can introduce a double bond, converting it to an isopropenyl group. This transformation can be achieved using various catalytic systems. For example, the dehydrogenation of isopropyl benzene (B151609) to produce styrene and α-methyl styrene has been demonstrated using mixed catalysts at elevated temperatures. Similar strategies could potentially be applied to this compound to introduce unsaturation.

Synthesis of Polycyclic Aromatic Structures Utilizing this compound as a Building Block

The presence of the iodine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon bonds and the synthesis of polycyclic aromatic hydrocarbons (PAHs).

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. Utilizing this compound in a Heck reaction with various alkenes would lead to the formation of substituted stilbene-like structures, which can be precursors to larger polycyclic systems.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The Sonogashira coupling of this compound with alkynes would yield arylalkyne derivatives. These products can undergo further cyclization reactions to form fused aromatic rings.

Ullmann Reaction: The Ullmann reaction is a classic method for the synthesis of biaryl compounds through the copper-mediated coupling of two aryl halide molecules. While typically used for symmetrical biaryls, variations of this reaction can also be employed for unsymmetrical couplings. This reaction could be used to dimerize this compound or couple it with other aryl halides to create more complex aromatic frameworks.

These coupling reactions provide a versatile platform for extending the aromatic system of this compound, paving the way for the synthesis of a wide array of polycyclic aromatic structures with potential applications in materials science and medicinal chemistry.

Introduction of Additional Halogen Atoms or Other Functional Groups

The aromatic ring of this compound can be further functionalized by introducing additional substituents. The directing effects of the existing hydroxyl, isopropyl, and iodo groups will influence the position of the incoming electrophile.

Halogenation: Further halogenation, such as bromination or chlorination, can be achieved using appropriate reagents. For instance, the bromination of 2-isopropylphenol (B134262) has been studied, and the regioselectivity of the reaction can be influenced by the solvent used. This suggests that additional halogen atoms can be selectively introduced onto the this compound ring to create polyhalogenated derivatives.

Nitration and Formylation: Other electrophilic aromatic substitution reactions, such as nitration (using nitric acid and sulfuric acid) or formylation (e.g., through the Vilsmeier-Haack reaction), could also be employed to introduce nitro or formyl groups, respectively. These groups can then be further transformed into other functionalities, increasing the molecular diversity of the synthesized analogues.

Synthesis of Complex Ligands and Molecular Scaffolds Incorporating the this compound Moiety

The structural features of this compound make it an attractive starting material for the synthesis of complex ligands and molecular scaffolds. The phenolic hydroxyl group, in particular, is a common feature in many ligand structures.

For example, the condensation of substituted salicylaldehydes (which can be derived from phenols) with amines is a common route to Schiff base ligands. These ligands are known for their ability to form stable complexes with a variety of metal ions. By first formylating this compound, it could be converted into a salicylaldehyde derivative and subsequently used to synthesize novel Schiff base ligands.

Furthermore, the ability to perform cross-coupling reactions at the iodo position allows for the integration of the this compound unit into larger, more complex molecular scaffolds. These scaffolds can be designed to have specific three-dimensional structures and to present functional groups in a defined spatial arrangement, which is of great interest in fields such as drug discovery and catalysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent. The aromatic protons will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, three distinct aromatic signals are expected. The proton ortho to the iodine atom is expected to be the most downfield, followed by the proton ortho to the hydroxyl group, and the proton para to the hydroxyl group. The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃), a characteristic pattern for this substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, nine distinct carbon signals are anticipated. The carbon atom bonded to the iodine (C-I) will exhibit a significantly shifted signal, typically to a lower field (higher ppm) compared to its non-iodinated counterpart, due to the heavy atom effect. The carbon bearing the hydroxyl group (C-OH) will also be downfield. The remaining aromatic carbons and the carbons of the isopropyl group will have characteristic chemical shifts. For the related compound 2-isopropylphenol, ¹³C NMR shifts have been reported at approximately 22.59 ppm for the methyl carbons and 152.56 ppm for the hydroxyl-bearing carbon nih.gov. The introduction of iodine at the 2-position would alter these values, particularly for the carbons in its immediate vicinity.

Nuclear Overhauser Effect (NOE): The Nuclear Overhauser Effect (NOE) is an NMR technique used to determine the spatial proximity of atoms within a molecule, irrespective of their through-bond connectivity. wikipedia.orglibretexts.orgslideshare.netorganicchemistrydata.org In a 1D NOE experiment, irradiating a specific proton resonance will cause a change in the intensity of signals from other protons that are close in space (typically within 5 Å). For this compound, an NOE experiment could confirm the substitution pattern. For instance, irradiation of the isopropyl methine proton should show an NOE enhancement for the adjacent aromatic protons, confirming their spatial relationship. Similarly, observing an NOE between the hydroxyl proton and the aromatic proton at the 6-position would verify their proximity. This technique is invaluable for distinguishing between isomers and confirming conformational preferences. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -OH | Variable (broad) | s | - |

| Ar-H (ortho to -OH) | ~6.8 - 7.2 | d | ~115 - 120 |

| Ar-H (para to -OH) | ~6.6 - 7.0 | dd | ~125 - 130 |

| Ar-H (ortho to -I) | ~7.2 - 7.6 | d | ~135 - 140 |

| -CH(CH₃)₂ | ~3.0 - 3.4 | septet | ~25 - 30 |

| -CH(CH₃)₂ | ~1.2 - 1.4 | d | ~22 - 24 |

| C-OH | - | - | ~150 - 155 |

| C-I | - | - | ~90 - 100 |

| C-isopropyl | - | - | ~140 - 145 |

| C (para to -I) | - | - | ~128 - 133 |

Mass Spectrometry (MS and HRMS) for Molecular Identity and Purity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (C₉H₁₁IO, MW = 262.09 g/mol ). A prominent fragmentation pattern would involve the cleavage of the C-I bond, which is relatively weak. This would result in a significant peak corresponding to the loss of the iodine atom (m/z 127), leading to a fragment ion [M-I]⁺ at m/z 135. Another characteristic fragmentation would be the loss of the isopropyl group ([M-C₃H₇]⁺) or a methyl group from the isopropyl moiety ([M-CH₃]⁺). The base peak in the mass spectrum of the related 2-iodopropane is the [C₃H₇]⁺ ion at m/z 43, indicating the stability of the isopropyl cation docbrown.info. A similar fragmentation is expected here.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₉H₁₁IO), the calculated exact mass is 261.9855 u. An HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition and distinguish it from other compounds with the same nominal mass.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Significance |

|---|---|---|

| 262 | [C₉H₁₁IO]⁺ | Molecular Ion (M⁺) |

| 247 | [C₈H₈IO]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 135 | [C₉H₁₁O]⁺ | Loss of iodine atom ([M-I]⁺) |

| 127 | [I]⁺ | Iodine cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear as sharp peaks around 3000-3100 cm⁻¹. The C-H stretching vibrations of the aliphatic isopropyl group would be observed just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1200 cm⁻¹. The C-I stretching vibration occurs at lower frequencies, typically in the fingerprint region between 500-600 cm⁻¹, and can be a key indicator for the presence of the iodine substituent docbrown.info.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium, Sharp |

| C-H stretch (aliphatic) | 2850 - 2970 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenolic) | ~1200 | Strong |

| C-I stretch | 500 - 600 | Medium |

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions.

Microwave Spectroscopy for Conformational Analysis of Related Phenolic Structures

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by molecules in the gas phase, corresponding to transitions between rotational energy levels. It provides extremely precise information about the molecule's geometry and conformational preferences.

Studies on related molecules like propofol (2,6-diisopropylphenol) and thymol have successfully used microwave spectroscopy to characterize their conformational landscapes researchgate.net. For these molecules, different stable conformers arise from the internal rotation of the hydroxyl and isopropyl groups. For this compound, microwave spectroscopy could determine the preferred orientation of the -OH group (whether it is syn or anti with respect to the bulky isopropyl or iodo substituents) and the rotational conformation of the isopropyl group itself. The analysis of the rotational constants derived from the spectrum would yield the principal moments of inertia, from which a precise molecular structure in the gas phase can be determined. This technique is sensitive enough to distinguish between different conformers and even quantify the energy barriers to their interconversion researchgate.net.

Computational and Theoretical Studies of 2 Iodo 5 Isopropylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and molecular properties of phenolic compounds. For 2-iodo-5-isopropylphenol, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate a range of fundamental properties.

Detailed DFT studies on substituted phenols reveal key insights into how different functional groups affect the electronic environment of the molecule. semanticscholar.orgresearchgate.netresearchgate.net The iodine atom, being a large and polarizable halogen, is expected to have a significant impact on the electron distribution in the aromatic ring through both inductive and resonance effects. The isopropyl group, on the other hand, is a weak electron-donating group.

Key electronic properties that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For substituted phenols, these energies are sensitive to the nature and position of the substituents. imist.ma

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the hydroxyl oxygen and a positive potential around the hydroxyl hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, offering a quantitative measure of the electron distribution. researchgate.net

| Calculated Property | Typical DFT Functional/Basis Set | Significance for this compound |

|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | Indicates electron-donating ability, relevant for antioxidant activity. |

| LUMO Energy | B3LYP/6-311++G(d,p) | Indicates electron-accepting ability, relevant for reactivity with nucleophiles. |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Relates to chemical stability and reactivity. |

| Dipole Moment | B3LYP/6-311++G(d,p) | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311++G(d,p) | Visualizes reactive sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physicochemical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis of this compound is essential to identify its stable conformers and the energy barriers between them. The primary degrees of rotational freedom in this molecule are the orientation of the hydroxyl group's hydrogen atom and the rotation around the bond connecting the isopropyl group to the phenyl ring.

A potential energy surface (PES) can be mapped by systematically rotating these bonds and calculating the corresponding energy at each point, typically using a quantum mechanical method like DFT. This mapping reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The transition states connecting these minima represent the energy barriers to conformational change. For related molecules like 2-isopropylphenol (B134262), computational studies have shown the existence of different conformers based on the orientation of the hydroxyl and isopropyl groups.

Molecular Descriptors and Predictive Modeling (e.g., QSAR analysis of related phenols' physicochemical parameters)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For this compound, a QSAR model could be developed to predict properties like its antioxidant capacity or toxicity based on the analysis of a dataset of related phenolic compounds. mdpi.com

A wide range of molecular descriptors can be calculated to quantify different aspects of a molecule's structure:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, and number of specific functional groups.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

Geometrical Descriptors: These descriptors are derived from the 3D structure of the molecule and include molecular surface area and volume.

Physicochemical Descriptors: These describe properties like lipophilicity (log P), polarizability, and dipole moment. researchgate.net

Electronic Descriptors: These are derived from quantum chemical calculations and include HOMO and LUMO energies, atomic charges, and electrostatic potential values. imist.ma

Once these descriptors are calculated for a set of phenols with known activities, statistical methods like multiple linear regression (MLR) or machine learning algorithms can be used to build a predictive QSAR model. nih.gov

| Descriptor Class | Example Descriptors | Relevance in QSAR of Phenols |

|---|---|---|

| Constitutional | Molecular Weight, Number of OH groups | Basic molecular properties influencing bioavailability and reactivity. |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular size, shape, and branching. |

| Physicochemical | LogP, Molar Refractivity | Relates to hydrophobicity and transport properties. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Quantifies electronic aspects of reactivity and interaction potential. |

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions at the molecular level. For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

By calculating the activation energy (the energy difference between the reactants and the transition state), the rate-determining step of a reaction can be identified. For instance, computational studies on the iodination of phenols or the oxidation of phenols by hypervalent iodine reagents have provided detailed mechanistic insights. osu.eduwikipedia.org For this compound, similar computational approaches could be used to explore its reactivity in various chemical environments. The intrinsic reaction coordinate (IRC) can be calculated to confirm that a transition state indeed connects the desired reactants and products.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of a molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior over time.

For this compound, MD simulations could be employed to study:

Solvation: The interaction of this compound with solvent molecules, such as water, can be simulated to understand its solubility and the structure of its solvation shell. Studies on phenol (B47542) in water have shown the importance of hydrogen bonding and π-π interactions. tandfonline.commdpi.comscirp.org

Intermolecular Interactions: MD simulations can provide detailed information about the non-covalent interactions between molecules of this compound or between it and other molecules. This includes hydrogen bonding involving the hydroxyl group and van der Waals interactions involving the aromatic ring and the isopropyl and iodo substituents.

Membrane Permeation: By simulating the interaction of this compound with a lipid bilayer, its ability to cross cell membranes can be investigated, which is crucial for its potential biological activity.

Advanced Applications in Organic Synthesis and Materials Science

2-Iodo-5-isopropylphenol as a Precursor for Synthetic Building Blocks and Chemical Intermediates

This compound serves as a valuable starting material for the creation of more complex synthetic building blocks and chemical intermediates. beilstein-journals.org The presence of both an iodo- and a hydroxyl- functional group on the aromatic ring provides two distinct reaction sites for sequential or orthogonal chemical modifications. The iodine atom is a particularly useful handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

The aryl iodide moiety can readily participate in well-established transformations, including but not limited to:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to produce aryl alkynes. beilstein-journals.org

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to create arylamines.

Stille Coupling: Reaction with organostannanes to generate diverse carbon-carbon bonds.

Simultaneously, the phenolic hydroxyl group can undergo reactions such as etherification (e.g., Williamson ether synthesis), esterification, or can be used to direct ortho-lithiation. The interplay of these functional groups allows for the strategic construction of highly functionalized molecules that are key intermediates in medicinal chemistry and materials science. beilstein-journals.org

Table 1: Potential Cross-Coupling Reactions Utilizing this compound This table is interactive. Click on the headers to sort.

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | C-C (Aryl-Aryl) | Substituted Biphenols |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkyne) | Alkynylphenols |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Stilbenoid Derivatives |

| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | N-Arylphenols |

| Stille Coupling | Organostannane | C-C (Aryl-Aryl/Vinyl) | Functionalized Phenols |

Utilization in the Synthesis of Organic Semiconductors and Photovoltaic Device Components

In the field of materials science, iodo-aromatic compounds are crucial precursors for the synthesis of organic semiconductors. sigmaaldrich.com These materials, often based on π-conjugated systems, are foundational to organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). sigmaaldrich.comnih.gov The synthesis of the core structures of these materials frequently relies on palladium-catalyzed cross-coupling reactions to extend the conjugated system. nih.gov

While direct applications of this compound in published semiconductor research are not prominent, its structure is analogous to building blocks used in the field. Thiophene-based monomers, for instance, are widely used to construct high-performance polymers for solar cells. sigmaaldrich.commdpi.com The synthesis of these polymers often involves the coupling of bromo- or iodo-functionalized monomers. mdpi.com

Theoretically, this compound could be incorporated into such conjugated systems. The aryl iodide can undergo coupling reactions (e.g., Suzuki or Stille) with other aromatic building blocks, while the phenol (B47542) group could be modified to tune the electronic properties or solubility of the resulting material. The isopropyl group also enhances solubility, a key factor for solution-processable active layers in printed electronic devices. nih.gov The incorporation of a phenol moiety could also allow for post-polymerization modification or influence the intermolecular packing and charge transport properties of the material.

Application in the Construction of Complex Natural Products and Bioactive Molecule Scaffolds

The total synthesis of complex natural products often requires the assembly of smaller, functionalized fragments. Substituted phenols and iodoarenes are common starting materials or intermediates in these synthetic campaigns. The dual functionality of this compound makes it a potentially useful scaffold for building portions of bioactive molecules.

The synthesis of natural products with biaryl or arylether linkages, for example, could utilize this compound as a key fragment. The aryl iodide allows for the formation of a carbon-carbon bond to construct one part of the molecule, while the phenol group can be used to form an ether linkage or remain as a key pharmacophoric feature. The strategic use of such building blocks can significantly shorten synthetic routes and provide access to novel analogues for structure-activity relationship (SAR) studies. nih.gov While specific examples employing this exact compound are not extensively documented, the principles of retrosynthetic analysis identify it as a viable precursor for various complex targets.

Development of Novel Catalytic Systems Based on Hypervalent Iodine Chemistry Derived from Related Structures

Perhaps the most tangible advanced application related to this compound lies in the field of hypervalent iodine chemistry. Iodoarenes are precursors to hypervalent iodine(III) and iodine(V) reagents, which are valued as environmentally benign and selective oxidants in organic synthesis. rsc.orgorganic-chemistry.org These reagents can also be used in catalytic amounts with a stoichiometric co-oxidant, making the process more sustainable. nih.gov

Research by Yakura et al. provides significant insight into how structures related to this compound can be developed into highly effective catalysts. nih.govnih.gov Their work focused on creating a series of N-isopropyliodobenzamide catalysts for the oxidation of alcohols. By studying the effect of substituents on the benzene (B151609) ring, they discovered that electron-donating groups significantly enhance catalytic activity. nih.gov

Specifically, they synthesized and evaluated 2-Iodo-N-isopropyl-5-methoxybenzamide , a compound structurally very similar to this compound (differing by a methoxy (B1213986) and amide group instead of a hydroxyl group). This catalyst proved to be the most reactive in the series for the oxidation of benzhydrol to benzophenone (B1666685) in the presence of Oxone as the co-oxidant at room temperature. nih.gov The high reactivity was attributed to the rapid generation of the active pentavalent iodine species from the trivalent precursor. nih.govnih.gov

Table 2: Effect of Benzene Ring Substituents on the Reactivity of N-isopropyl-2-iodobenzamide Catalysts in Alcohol Oxidation Data sourced from Yakura et al., Beilstein J Org Chem. 2018. nih.gov This table is interactive. Click on the headers to sort.

| Substituent at Position 5 | Relative Reactivity Order | Product Yield (Benzhydrol Oxidation) |

|---|---|---|

| -NO₂ | Lowest | Low |

| -CO₂Me | Low | Moderate |

| -OAc | Moderate | Moderate-High |

| -Cl | Moderate | High |

| -H (unsubstituted) | High | High |

| -Me | Higher | Very High |

The findings strongly suggest that an electron-donating group at the 5-position, such as the hydroxyl group in this compound, would make it an excellent precursor for a highly active hypervalent iodine catalyst for oxidation reactions.

Future Research Directions and Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The current synthesis of 2-iodo-5-isopropylphenol often relies on traditional iodination methods that may involve stoichiometric reagents and potentially hazardous solvents. A significant and impactful area of future research will be the development of greener and more sustainable synthetic protocols.

Catalytic Iodination: A promising approach involves the use of catalytic systems that employ a benign iodine source and a renewable oxidant. For instance, systems utilizing copper(II) nitrate (B79036) as a catalyst with molecular oxygen as the terminal oxidant have shown promise for the aerobic oxyiodination of phenols. researchgate.net The application of such a system to 3-isopropylphenol (B134271) could offer a more sustainable route to this compound, minimizing the use of harsh oxidants.

Enzyme-Catalyzed Iodination: Biocatalysis offers an attractive alternative for selective and environmentally friendly halogenations. Laccase-catalyzed iodination, using potassium iodide as the iodine source and aerial oxygen as the oxidant, has been successfully applied to various phenolic compounds. nih.gov Investigating the feasibility of laccase-mediated iodination of 3-isopropylphenol could lead to a highly selective and sustainable synthesis of this compound under mild, aqueous conditions.

Water-Based Synthesis: Moving away from volatile organic solvents is a cornerstone of green chemistry. The development of iodination procedures in water would significantly improve the environmental footprint of the synthesis. Methods employing potassium ferrate as a potent, yet environmentally benign, oxidizing agent in aqueous media have been reported for the iodination of phenols. researchgate.net Exploring the applicability of this system to produce this compound is a worthy research endeavor.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Oxyiodination | Utilizes a catalyst (e.g., Cu(II) nitrate) and a green oxidant (e.g., O2). | Reduced waste, milder reaction conditions, potential for high selectivity. |

| Enzyme-Catalyzed Iodination | Employs enzymes (e.g., laccase) in aqueous media with a benign iodine source (e.g., KI). | High selectivity, use of renewable resources, biodegradable catalyst. |

| Water-Based Synthesis with Green Oxidants | Conducted in water using environmentally friendly oxidants (e.g., potassium ferrate). | Avoids hazardous organic solvents, simplified workup procedures. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique electronic and steric environment of this compound suggests the potential for novel reactivity and chemical transformations that have yet to be explored.

Cross-Coupling Reactions: The carbon-iodine bond is a versatile handle for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. researchgate.netbethesdaipswich.com While these reactions are well-established for iodoarenes, the specific substitution pattern of this compound could lead to unique reactivity or selectivity. Future research should focus on systematically exploring its participation in these and other modern cross-coupling reactions to synthesize a diverse library of derivatives.

Synthesis of Heterocycles: Iodophenols are valuable precursors for the synthesis of various heterocyclic scaffolds. acs.org The intramolecular cyclization of derivatives of this compound, potentially via transition-metal-catalyzed or radical-mediated pathways, could provide access to novel benzofurans, benzoxazoles, or other heterocyclic systems. The isopropyl group may influence the regioselectivity of these cyclizations, leading to interesting and potentially useful molecular architectures.

Photochemical Transformations: The C-I bond is known to be photolabile, and the photochemistry of iodophenols has been a subject of interest. niscpr.res.in Irradiation of this compound could lead to the formation of reactive radical intermediates, which could then be trapped by various reagents to afford unique products. Exploring the photochemical reactivity of this compound in different solvent systems and in the presence of various trapping agents could unveil novel synthetic pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methods from the laboratory to larger-scale production can be facilitated by the adoption of modern technologies such as flow chemistry and automated synthesis.

Continuous Flow Synthesis: Performing the synthesis of this compound and its derivatives in a continuous flow reactor could offer several advantages over traditional batch processes. These include enhanced heat and mass transfer, improved reaction control, and the potential for safer handling of reactive intermediates. acs.org Developing a continuous flow process for the iodination of 3-isopropylphenol or for subsequent transformations of the iodo-product would be a significant step towards a more efficient and scalable synthesis.

Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the exploration of reaction conditions and the synthesis of libraries of derivatives for screening purposes. An automated system could be programmed to vary reaction parameters such as temperature, catalyst loading, and reagent stoichiometry to rapidly identify the optimal conditions for the synthesis of this compound or its derivatives. This high-throughput approach would significantly speed up the research and development process.

Advanced Spectroscopic and Computational Characterization of New Derivatives

A thorough understanding of the structure-property relationships of new derivatives of this compound will require the application of advanced spectroscopic and computational techniques.

Spectroscopic Analysis: While basic characterization is routine, a deeper understanding can be gained through more advanced techniques. For example, two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for the unambiguous structural elucidation of complex derivatives. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will be essential for confirming the elemental composition of new compounds. nih.gov

Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net DFT calculations can be used to predict reaction pathways, rationalize observed reactivity, and interpret spectroscopic data. For instance, calculating the energies of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net

| Technique | Information Gained | Relevance to this compound Research |

| 2D NMR Spectroscopy | Detailed structural connectivity and spatial relationships between atoms. | Unambiguous structure determination of novel derivatives. |

| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition. | Confirmation of the identity of newly synthesized compounds. |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, and predicted spectroscopic properties. | Rationalizing reactivity and guiding the design of new experiments. |

Rational Design of Derivatives for Specific Chemical Applications

The ultimate goal of synthesizing new derivatives of this compound is to create molecules with specific and useful functions. Rational design, guided by an understanding of structure-activity relationships, will be key to achieving this.

Catalysis: The phenolic hydroxyl group and the iodine atom could both serve as coordination sites for metal centers, suggesting that derivatives of this compound could be designed as ligands for homogeneous catalysis. By modifying the substituents on the aromatic ring, the electronic and steric properties of the ligand could be fine-tuned to optimize the performance of the catalyst for a specific reaction. mdpi.com

Materials Science: Iodinated aromatic compounds can be precursors to advanced materials with interesting electronic and photophysical properties. bethesdaipswich.com Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other functional materials. The isopropyl group could enhance solubility and influence the solid-state packing of these materials.

Chemical Biology: The principles of structure-activity relationship (SAR) are central to the design of biologically active molecules. longdom.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, it may be possible to develop new compounds with interesting pharmacological properties. The lipophilic isopropyl group and the reactive iodine atom provide opportunities for diverse structural modifications.

Q & A

Q. What synthetic routes are recommended for obtaining high-purity 2-Iodo-5-isopropylphenol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves electrophilic iodination of 5-isopropylphenol using agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic or polar aprotic solvents. Post-synthesis, purify via recrystallization (using ethanol/water mixtures) or column chromatography. Validate purity using melting point analysis (expected range: 15–16°C for isopropylphenol derivatives ) and HPLC (C18 column, methanol/water mobile phase). Cross-validate with H/C NMR to confirm substitution patterns and iodine integration .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : H NMR to identify aromatic protons and isopropyl group splitting patterns; C NMR to confirm iodine’s electron-withdrawing effects on ring carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~262.00 for CHIO).

- IR Spectroscopy : Detect O-H stretch (~3200 cm) and C-I bond (~500 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, stability) of this compound across studies?

- Methodological Answer : Discrepancies may arise from impurities or measurement protocols. Standardize procedures:

- Use differential scanning calorimetry (DSC) with controlled heating rates to determine precise melting points.

- Compare thermogravimetric analysis (TGA) data under inert vs. oxidative atmospheres to assess decomposition pathways.

- Cross-reference with crystallography data (if available) to correlate molecular packing with thermal stability .

Q. What experimental design considerations are essential for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Optimize conditions for Suzuki-Miyaura or Ullmann couplings:

- Catalyst Selection : Test Pd(0)/Pd(II) catalysts with ligands (e.g., SPhos) to enhance iodine displacement.

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. ether solvents (THF) for reaction efficiency.

- Kinetic Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and byproducts.

- Reference hazard protocols from 4-iodophenol SDS (e.g., handling light-sensitive iodine compounds ).

Q. How should researchers address discrepancies in spectral data interpretation for this compound derivatives?

- Methodological Answer : Employ iterative validation:

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software).

- Multi-Technique Triangulation : Overlay UV-Vis, IR, and MS data to confirm functional groups.

- Collaborative Analysis : Use blinded peer review or inter-lab comparisons to minimize bias, as suggested in qualitative research contradiction frameworks .

Q. What strategies mitigate decomposition of this compound during long-term storage or experimental workflows?

- Methodological Answer :

- Storage : Store in amber vials under inert gas (N) at –20°C to prevent photolytic or oxidative degradation.

- Stability Assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks.

- Additive Screening : Test stabilizers like BHT (butylated hydroxytoluene) in stock solutions .

Data Contradiction & Advanced Analysis

Q. How can time-series experimental designs clarify conflicting results in this compound’s biological activity studies?

- Methodological Answer : Adopt longitudinal panels (e.g., three-wave design ):

- Measure acute vs. chronic effects on cell viability (e.g., MTT assays at 24h, 72h, 1 week).

- Use structural equation modeling (SEM) to identify mediators (e.g., reactive oxygen species) linking compound exposure to outcomes.

- Control for batch-to-batch variability via blinded replicate testing .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Non-Parametric Models : Apply LOESS regression or generalized additive models (GAMs) to capture threshold effects.

- Bootstrap Resampling : Quantify uncertainty in IC values (e.g., 95% CIs via 10,000 iterations).

- Meta-Analysis : Pool data from independent studies using random-effects models to resolve outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.